Ru-Complex DSSC: 2,4-Difluorophenyl Ligand vs. Non-Thiophene
In a direct head-to-head comparison, a Ru(II) cyclometalated complex utilizing a 2-(2,4-difluorophenyl)pyridine ligand with a dithienyl substituent achieved a power conversion efficiency (PCE) of 5.7% in a DSSC device. This is more than double the efficiency observed for the reference complex lacking the thiophene substitution [1].
| Evidence Dimension | Power Conversion Efficiency (PCE) in Dye-Sensitized Solar Cell |
|---|---|
| Target Compound Data | 5.7% |
| Comparator Or Baseline | Reference Ru(II) cyclometalated complex without thiophene substitution |
| Quantified Difference | > 100% increase (> 2x) |
| Conditions | DSSC device based on nanocrystalline TiO2, with the complex used as a photosensitizer |
Why This Matters
For material scientists procuring building blocks for DSSC research, the thiophene-substituted ligand framework is critical for achieving higher power conversion efficiencies compared to simpler arylpyridine ligands.
- [1] Abbotto, A., et al. Thiocyanate-free cyclometalated ruthenium sensitizers for solar cells based on heteroaromatic-substituted 2-arylpyridines. Dalton Transactions, 2012, 41, 11731-11738. View Source
